molecular formula C11H11ClN2O3 B1448160 {[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride CAS No. 1351648-34-4

{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride

Cat. No. B1448160
CAS RN: 1351648-34-4
M. Wt: 254.67 g/mol
InChI Key: YKABCYQZGGZYQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride” is C11H11ClN2O3 . Its molecular weight is 254.67 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride” include its molecular formula (C11H11ClN2O3), molecular weight (254.67), and its classification as an isoxazole derivative .

Scientific Research Applications

Synthesis and Chemical Properties

  • Isoxazolyl thioureas, including compounds similar to the one , have been synthesized and investigated for their chemical properties. These compounds undergo various reactions to form different derivatives with potential applications in chemistry and pharmacology (Rajanarendar, Karunakar, & Ramu, 2006).
  • A study discussed a novel process for preparing compounds starting with 3-amino-5-methylisoxazole, which are structurally related to the compound . These compounds exhibit properties useful in treating inflammation (Matson, 1990).

Biological and Pharmacological Applications

  • Isoxazolyl derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various bacterial strains, which highlights their potential in the development of new antibacterial agents (Banpurkar, Wazalwar, & Perdih, 2018).
  • The herbicide isoxaben, a benzoylamide derivative of 5-aminoisoxazol, undergoes unexpected hydrolysis, which may provide insights into its soil metabolism pathway. This study indicates the chemical behavior of isoxazol derivatives in environmental conditions (Rouchaud, Gustin, Moulard, & Plisnier, 2010).

Advanced Materials and Chemistry

  • Research on inorganic-organic hybrid compounds, involving isopolymolybdate and multidentate N-donor ligands, provides insights into the synthesis and characterization of materials with potential applications in catalysis and electronic devices. Although not directly related, these studies show the broader scope of chemical research in developing novel materials (Guo et al., 2019).

Safety And Hazards

While specific safety and hazard information for “{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. Similar compounds, such as synthetic cathinones, have been reported to cause a number of stimulant-like adverse effects .

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.ClH/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9;/h1-4H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKABCYQZGGZYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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